molecular formula C22H18N2O4S B2723128 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide CAS No. 941890-19-3

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide

Cat. No. B2723128
CAS RN: 941890-19-3
M. Wt: 406.46
InChI Key: YLSQGEGFZOTWEP-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide” is a complex organic compound that contains a benzothiazole moiety, a phenolic group, and a benzamide group. Benzothiazoles are heterocyclic compounds with a wide range of biological activities . They are known to exhibit anti-tubercular properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties can be determined through various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry .

Scientific Research Applications

Molecular Structure and Interactions

The molecular structure and intermolecular interactions of related compounds have been extensively studied. For example, N-3-hydroxyphenyl-4-methoxybenzamide has been prepared and characterized by various spectroscopic methods, and its molecular structure was determined by single-crystal X-ray diffraction and DFT calculations. These studies highlight the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Antifungal Agents

Research on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has revealed potential antifungal properties. These compounds were synthesized and screened for their antifungal activity, underscoring the relevance of thiazole derivatives in developing antifungal agents (Narayana et al., 2004).

Fluorescent Chemosensors

A novel pyrazoline derivative has been synthesized and characterized as a fluorescent chemosensor for the detection of Fe3+ metal ions. The compound demonstrates positive solvatochromism and can be used as a probe to determine the critical micelle concentration of surfactants, highlighting its potential as a tool for analytical chemistry (Khan, 2020).

Metabolic Pathways and Toxicology

Studies on the metabolism of nephro- or hepatotoxic thiazoles have identified ring cleavage products and explored the metabolic pathways, providing insights into the formation of toxic metabolites. This research is crucial for understanding the biological fate of chemicals and their potential toxicological implications (Mizutani et al., 1994).

Mechanism of Action

Biochemical Pathways

. Benzothiazole derivatives have been found to exhibit inhibitory potency against M. tuberculosis , suggesting that they may affect pathways related to bacterial growth and survival.

Pharmacokinetics

The ADMET calculation of similar benzothiazole derivatives showed favourable pharmacokinetic profiles .

Result of Action

, indicating potential antibacterial effects at the molecular and cellular levels.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-27-18-8-5-6-14(20(18)28-2)21(26)23-13-10-11-17(25)15(12-13)22-24-16-7-3-4-9-19(16)29-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSQGEGFZOTWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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